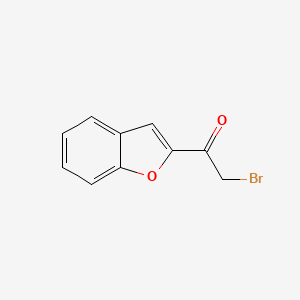

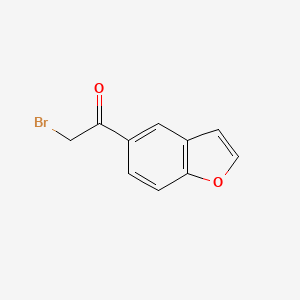

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Vue d'ensemble

Description

“1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is a chemical compound with the molecular formula C10H7BrO2 . It is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has the molecular formula C10H10O2 and is known to have a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Synthesis Analysis

A study has reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium . This method has been used for the synthesis of a precious chiral intermediary process to be converted into a sophisticated molecule for drug production .

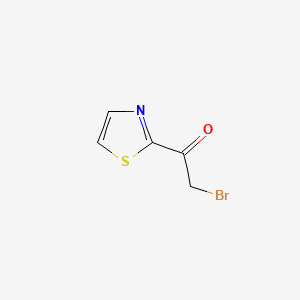

Molecular Structure Analysis

The molecular structure of “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has a molecular weight of 162.18 g/mol . The structure of this compound has been confirmed by 1H-NMR, 13C-NMR, elemental analysis, and IR .

Chemical Reactions Analysis

Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A study has reported that the compound “(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime” was found to be the most effective derivative against S. aureus and E. coli .

Applications De Recherche Scientifique

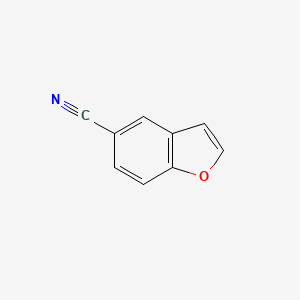

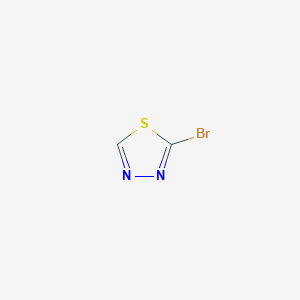

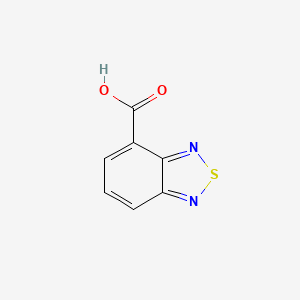

Synthesis of Heterocyclic Compounds

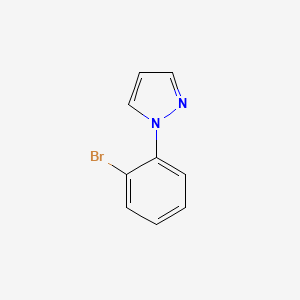

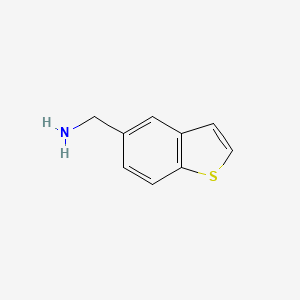

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in pharmaceutical chemistry due to their biological activities . The ability to form complex structures through reactions with other organic compounds, such as hydrazines, allows for the creation of new molecules with potential therapeutic applications.

Anticancer Activity

Benzofuran derivatives have been studied for their anticancer properties. The compound can be used to synthesize new derivatives that exhibit cytotoxic activity against various cancer cell lines, including leukemia, prostate, colorectal, and renal carcinoma cells . This opens up possibilities for developing new anticancer agents.

Biological Activity

The benzofuran moiety is known for its potent biological activity, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties . Research into 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could lead to the discovery of new drugs with these beneficial effects.

Sensor Material Development

Hydrazones derived from benzofuran compounds have been applied in the creation of sensor materials. They are used for the detection of various ions and toxic gases, indicating that 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could play a role in developing new sensors .

Pharmacological Enhancements

By incorporating the benzofuran ring into drug design, the pharmacological effectiveness of drugs can be optimized. This compound could be used to modify drug properties such as polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy .

Natural Product Synthesis

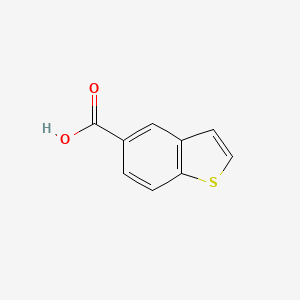

Benzofuran compounds are widely distributed in nature and are the core structure of many biologically active natural medicines. 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one could be utilized in the synthesis of complex natural product derivatives, potentially leading to new natural drug lead compounds .

Orientations Futures

Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

Mécanisme D'action

Target of Action

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, also known as 1-(benzofuran-2-yl)-2-bromoethanone, is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . Therefore, the primary targets of this compound could be various types of cancer cells.

Mode of Action

For example, some substituted benzofurans have shown dramatic anti-cancer activities . They inhibit the growth of cancer cells, possibly by interacting with cellular components and disrupting their normal functions.

Biochemical Pathways

For instance, they have been found to have anti-inflammatory and anti-oxidative effects . These effects could be due to the compound’s interaction with biochemical pathways involved in inflammation and oxidative stress.

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The result of the action of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is likely to be the inhibition of the growth of its target cells. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have similar effects.

Propriétés

IUPAC Name |

1-(1-benzofuran-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCBWTEDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370729 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

CAS RN |

23489-36-3 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

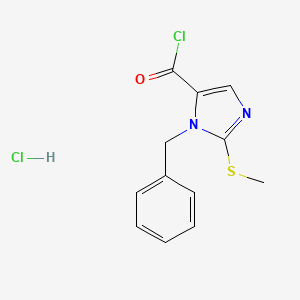

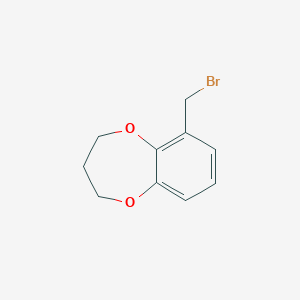

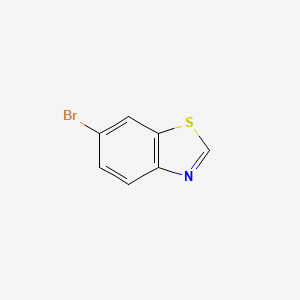

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?

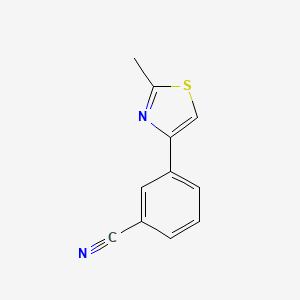

A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []

Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?

A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)